5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine
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Overview
Description
5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound characterized by its bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine typically involves multiple steps, starting with the bromination of pyrimidin-2-amine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong base.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Amines or other reduced forms
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its structural features allow it to interact with biological targets involved in disease processes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxybenzylamine
N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine
5-Bromo-N-(2,4-dimethoxybenzyl)pyrimidin-2-amine
Uniqueness: 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine stands out due to its bis-substitution pattern, which provides enhanced binding affinity and specificity compared to its mono-substituted counterparts. This structural feature makes it particularly useful in applications requiring strong molecular interactions.
Properties
Molecular Formula |
C22H24BrN3O4 |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
5-bromo-N,N-bis[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H24BrN3O4/c1-27-18-7-5-15(20(9-18)29-3)13-26(22-24-11-17(23)12-25-22)14-16-6-8-19(28-2)10-21(16)30-4/h5-12H,13-14H2,1-4H3 |
InChI Key |
AAJNTEQREZOSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)C3=NC=C(C=N3)Br)OC |
Origin of Product |
United States |
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